Chemical Structure, Properties, and Synthetic Methodologies of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol: A Technical Guide
Chemical Structure, Properties, and Synthetic Methodologies of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol: A Technical Guide
Executive Summary
In modern medicinal chemistry and materials science, bifunctional building blocks are critical for developing highly specific ligands and active pharmaceutical ingredients (APIs). 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol (CAS: 1379354-97-8) is a highly specialized ortho-substituted thiophenol derivative[1]. By combining a nucleophilic, metal-chelating thiol group with a basic pyrrolidine moiety and a metabolically stable fluorinated aromatic ring, this compound serves as a versatile scaffold. This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| Chemical Name | 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol |
| CAS Registry Number | 1379354-97-8 |
| Molecular Formula | C₁₁H₁₄FNS |
| Molecular Weight | 211.30 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | DMSO, Dichloromethane (DCM), Methanol, Ethyl Acetate |
| Storage Conditions | -20°C, strictly under inert atmosphere (Argon/Nitrogen) |
Structural Dynamics
The molecule exhibits zwitterionic-like potential depending on the pH of its environment. The electron-withdrawing fluorine atom at the para-position relative to the thiol slightly lowers the thiol's pKa (typically ~6.0–6.5 for fluorothiophenols), increasing the population of the highly nucleophilic thiolate anion at physiological pH. Conversely, the tertiary amine of the pyrrolidine ring is basic (pKa ~8.5–9.0). The spatial ortho-relationship between the thiol and the aminomethyl group allows for intramolecular hydrogen bonding and creates a privileged bidentate (S, N) ligand motif.
Mechanistic Role in Drug Design
The architecture of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is highly optimized for metalloenzyme interaction.
The free thiol (-SH) acts as a premier Zinc-Binding Group (ZBG), capable of displacing water in the catalytic pocket of zinc-dependent enzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) to form a strong coordinate covalent bond[2]. Unlike standard monodentate hydroxamic acids (which often suffer from off-target toxicity), the spatial proximity of the basic pyrrolidine nitrogen allows for secondary electrostatic interactions with adjacent active-site residues, significantly enhancing target residence time and selectivity.
Furthermore, the incorporation of a fluorine atom is a classical bioisosteric strategy; it blocks cytochrome P450-mediated aromatic oxidation—a common metabolic liability in arene-containing pharmacophores—while simultaneously modulating the compound's lipophilicity (logP) for optimal cellular permeability.
Mechanism of metalloenzyme inhibition via zinc chelation by the bidentate thiol-amine ligand.
Synthetic Methodology & Protocol
Direct nucleophilic aromatic substitution (SNAr) to install the thiol is disfavored due to the lack of sufficient electron-withdrawing activation on the fluorinated arene. Consequently, a transition-metal-catalyzed Buchwald-Hartwig C-S cross-coupling is the most reliable approach[3].
To prevent catalyst poisoning and premature oxidative dimerization, the thiol is introduced in a masked form using potassium thioacetate (KSAc). The Pd2(dba)3/Xantphos catalytic system is specifically chosen because the wide bite angle of the Xantphos ligand accelerates the reductive elimination step, outcompeting the formation of off-cycle palladium-thiolate resting states[3].
Synthetic workflow for 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol via Pd-catalyzed C-S coupling.
Step-by-Step Experimental Protocol
Step 1: Amination (Preparation of Intermediate 1)
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Procedure: Dissolve 2-bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous DMF at 0°C. Add K₂CO₃ (2.0 eq), followed by the dropwise addition of pyrrolidine (1.2 eq). Stir at room temperature for 4 hours.
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Causality: The stepwise temperature control prevents double-alkylation of the amine. K₂CO₃ acts as an acid scavenger to neutralize the generated HBr, driving the reaction to completion.
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Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material indicates completion. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Palladium-Catalyzed C-S Coupling (Preparation of Intermediate 2)
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Procedure: Degas 1,4-Dioxane by sparging with Argon for 15 minutes. In a Schlenk flask, combine Intermediate 1 (1.0 eq), potassium thioacetate (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq). Heat to 100°C for 12 hours under a strict Argon atmosphere.
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Causality: Degassing is critical; oxygen will irreversibly oxidize the palladium catalyst and the thioacetate. The bulky Xantphos ligand forces the palladium center into a geometry that strongly favors C-S reductive elimination over catalyst deactivation.
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Validation: LC-MS analysis of the crude mixture must show the [M+H]⁺ peak corresponding to the thioacetate intermediate. Absence of starting material confirms successful coupling.
Step 3: Deprotection (Yielding the Final Product)
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Procedure: Dissolve Intermediate 2 in degassed methanol. Add K₂CO₃ (2.0 eq) and stir at room temperature for 1 hour. Quench with 1M HCl to pH 7, extract with DCM, and concentrate under reduced pressure.
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Causality: Mild basic methanolysis selectively cleaves the thioester without risking the oxidation of the resulting free thiol, provided the reaction is kept strictly anaerobic.
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Validation: Confirm the final product via ¹H NMR. The presence of the -SH proton (typically a broad singlet or triplet around 3.5–4.0 ppm, depending on hydrogen bonding) and the intact pyrrolidine signals confirm structural integrity.
Reactivity & Storage Considerations
Like all electron-rich thiophenols, 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is highly susceptible to oxidative dimerization, forming stable disulfide bridges when exposed to atmospheric oxygen.
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Storage: The compound must be stored neat or in anhydrous, degassed solvents at -20°C under an Argon headspace.
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Handling in Assays: When utilizing this compound in biological or enzymatic assays, it is highly recommended to include a mild reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in the assay buffer to maintain the compound in its active, monomeric thiol state.
Conclusion
4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is a sophisticated chemical scaffold that bridges the gap between synthetic utility and targeted biological application. By leveraging its unique zwitterionic properties, potent zinc-chelating ability, and metabolic stability, researchers can deploy this compound as a foundational element in the development of next-generation metalloenzyme inhibitors and advanced functional materials.
References
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Title: Zinc binding groups for histone deacetylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]
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Title: Pd2(dba)3/Xantphos-Catalyzed Cross-Coupling of Thiols and Aryl Bromides/Triflates Source: Tetrahedron (via ResearchGate) URL: [Link]
